PWT33597, also known as VDC-597, is a compound that serves as a dual inhibitor of phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin. This compound exhibits potential antineoplastic activity, making it a significant focus in cancer research. Its mechanism involves the selective inhibition of both the PI3K alpha kinase and mTOR kinase, which may lead to tumor cell apoptosis and growth inhibition in cells that overexpress the PI3K/mTOR pathways .
PWT33597 is classified as an investigational drug primarily used in laboratory settings for cancer research. It is synthesized for in vitro studies and has not yet received approval for clinical use in humans. The compound is available from various suppliers, including MedKoo Biosciences and BenchChem .
The synthesis of PWT33597 involves complex organic chemistry techniques aimed at creating a compound that effectively inhibits specific kinases involved in cancer progression. The synthesis typically employs methods such as:
PWT33597 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against PI3K alpha and mTOR. While specific structural diagrams are not provided here, the compound's detailed structural data can be found in chemical databases.
Key structural features include:
PWT33597 participates in various biochemical reactions primarily involving its interaction with target proteins in the PI3K/Akt/mTOR signaling pathway. The key reactions include:
The mechanism of action of PWT33597 involves several steps:
The effectiveness of PWT33597 is indicated by its low IC50 values (around 20 nM), demonstrating potent inhibitory effects on target kinases .
PWT33597 is primarily utilized in cancer research due to its role as a dual inhibitor of critical signaling pathways involved in tumor growth and survival. Specific applications include:
The PI3K/AKT/mTOR signaling axis represents one of the most frequently dysregulated pathways in human cancers, acting as a central coordinator of cell proliferation, survival, metabolism, and metastatic dissemination. Within this pathway, the class IA phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, encoded by the PIK3CA gene, plays a non-redundant oncogenic role. PI3Kα exists as a heterodimer comprising a p110α catalytic subunit and a p85 regulatory subunit. Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3Kα catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits AKT to the plasma membrane for activation [4] [7].
PIK3CA mutations occur in ~11-35% of solid tumors, with mutation hotspots clustering in the helical (E542K, E545K) and kinase (H1047R) domains. Helical domain mutations disrupt inhibitory interactions with p85, while H1047R enhances membrane binding and catalytic activity. These mutations result in constitutive PI3Kα activation, driving uncontrolled cell growth and survival [4] [7]. In breast cancer, PIK3CA mutations are present in up to 40% of hormone receptor-positive tumors and correlate with poor prognosis and endocrine therapy resistance [5] [7]. Similarly, in colorectal cancer, these mutations coexist with KRAS alterations in 20-30% of cases, exacerbating pathway hyperactivation and metastatic potential [6] [7].
Downstream of PI3K/AKT, the mechanistic target of rapamycin (mTOR) functions as a master regulator of anabolic processes. mTOR exists in two structurally and functionally distinct complexes:
Dysregulated mTOR signaling promotes tumor progression by enhancing glycolysis, lipid synthesis, and epithelial-mesenchymal transition (EMT). For example, in hepatocellular carcinoma, mTORC1 upregulates matrix metallopeptidase 9 (MMP-9), facilitating extracellular matrix degradation and metastasis [9]. mTORC2-driven lipid metabolism sustains energy production in rapidly proliferating tumor cells [9]. Critically, PI3Kα mutations and mTOR hyperactivation frequently coincide with PTEN loss, creating a synergistic oncogenic signal that accelerates tumorigenesis [4] [7].
Table 1: Prevalence of PI3Kα (PIK3CA) Mutations in Select Cancers
Cancer Type | Mutation Prevalence | Common Mutations | Associated Clinical Impact |
---|---|---|---|
Breast Cancer | 25-40% | E545K, H1047R | Endocrine therapy resistance, poor prognosis |
Colorectal Cancer | 15-30% | E545K, H1047R | Co-mutation with KRAS, metastasis |
Endometrial Cancer | 30-53% | E542K, E545K | PTEN loss synergy, tumor aggressiveness |
Glioblastoma | 5-11% | E545K, H1047R | Enhanced cell invasion |
Head and Neck SCC | 8-10% | E542K, E545K | Amplification in 9-100% of cases |
Targeting individual nodes of the PI3K/mTOR pathway has yielded limited clinical success due to intrinsic feedback loops, cross-talk with parallel signaling cascades (e.g., RAF/MEK/ERK), and compensatory activation of non-targeted components. For instance, PI3K inhibitors suppress mTORC1 activity but relieve feedback inhibition of RTKs and insulin-like growth factor 1 receptor (IGF-1R), leading to reactivation of PI3K and/or ERK signaling. Similarly, selective mTORC1 inhibitors (e.g., rapalogs) fail to block mTORC2-mediated AKT phosphorylation, enabling sustained survival signaling [3] [9] [10].
Dual PI3K/mTOR inhibitors address these limitations by simultaneously targeting:
This coordinated inhibition disrupts both canonical and compensatory signaling routes. Preclinical evidence in primary effusion lymphoma (PEL) models demonstrates that dual inhibitors like NVP-BEZ235 (dactolisib) achieve superior suppression of cell proliferation compared to single-node inhibitors. NVP-BEZ235 suppresses autocrine/paracrine growth factors (e.g., VEGF, IL-6) required for tumor survival—a mechanism not observed with PI3K- or mTOR-specific agents alone [8].
Structurally, dual inhibitors occupy both the ATP-binding sites of PI3K and mTOR kinase domains. PWT33597 exemplifies this class, exhibiting potent activity against wild-type and mutant PI3Kα (IC₅₀ < 10 nM) and mTOR (IC₅₀ < 100 nM). Its efficacy is enhanced in tumors with PIK3CA mutations or PTEN loss, where pathway dependency is highest [3] [8]. In breast cancer xenografts, dual inhibitors synergize with HER2-targeting agents by abrogating resistance from PI3K pathway reactivation [5] [10].
Table 2: Dual PI3K/mTOR Inhibitors in Oncologic Development
Compound | Key Targets | Development Phase | Primary Cancer Indications |
---|---|---|---|
PWT33597 | PI3Kα, mTORC1/2 | Preclinical | Breast, colorectal, lymphoma |
NVP-BEZ235 | PI3Kα/β/γ/δ, mTORC1/2 | Phase I/II | Lymphoma, solid tumors |
GDC-0980 | PI3Kα/β/δ, mTORC1/2 | Phase II | Breast, prostate, renal cell carcinoma |
PF-05212384 | PI3Kα/γ/δ, mTORC1/2 | Phase II | Colorectal, endometrial, ovarian |
LY3023414 | PI3Kα/β/δ, mTORC1/2, DNA-PK | Phase II | Endometrial, pancreatic, sarcoma |
The structural homology between PI3K and mTOR kinase domains enables rational design of dual inhibitors, though selectivity challenges remain. Second-generation agents aim to optimize isoform specificity (e.g., sparing PI3Kβ to minimize metabolic toxicity) while maintaining mTOR blockade. Combining dual inhibitors with chemotherapy or targeted agents (e.g., MEK inhibitors) further counters pathway redundancy and delays resistance [4] [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: